Enantiomeric Purity Confirmation via Specific Optical Rotation: (R)- vs (S)-2-Methoxypropanoic Acid
The specific optical rotation provides a direct, quantitative measure of enantiomeric identity and purity. (R)-2-Methoxypropanoic acid exhibits a positive rotation of +76° to +80° (neat, 20°C, 589 nm) , while the (S)-enantiomer displays a negative rotation of -70° to -80° under identical conditions . This large, opposite sign of rotation enables rapid confirmation of stereochemical identity and purity, and underscores the fact that the two enantiomers are physically distinct substances with different interactions with plane-polarized light.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +76° to +80° (neat, 20°C, 589 nm) |
| Comparator Or Baseline | (S)-(-)-2-Methoxypropionic acid: -70° to -80° (neat, 20°C, 589 nm) |
| Quantified Difference | Opposite sign; absolute difference of ~146–160° |
| Conditions | Neat liquid, 20°C, sodium D-line (589 nm) |
Why This Matters
This quantifiable difference allows for unambiguous identification and quality control of the desired (R)-enantiomer, ensuring that the correct stereoisomer is used in subsequent reactions.
